molecular formula C13H11N3O3 B14800099 Benzofuro[3,2-d]pyrimidin-4-yl-L-alanine

Benzofuro[3,2-d]pyrimidin-4-yl-L-alanine

Cat. No.: B14800099
M. Wt: 257.24 g/mol
InChI Key: RJJYVENWLDQYPA-ZETCQYMHSA-N
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Description

Benzofuro[3,2-d]pyrimidin-4-yl-L-alanine is a compound that belongs to the class of fused pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound consists of a benzofuran ring fused to a pyrimidine ring, with an L-alanine moiety attached to the pyrimidine ring.

Chemical Reactions Analysis

Types of Reactions

Benzofuro[3,2-d]pyrimidin-4-yl-L-alanine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate for cyclization, formic acid for acylation, and sodium ethoxide or potassium carbonate as catalysts .

Major Products Formed

The major products formed from these reactions include various substituted benzofuro[3,2-d]pyrimidine derivatives, which can have different biological activities and applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzofuro[3,2-d]pyrimidin-4-yl-L-alanine involves the inhibition of protein kinases, which are enzymes responsible for transferring phosphate groups from ATP to specific amino acids in proteins. This inhibition can disrupt cell signaling pathways, leading to the suppression of cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrido[2,3-d]pyrimidine
  • Quinazoline
  • Furo[2,3-d]pyrimidine

Uniqueness

Benzofuro[3,2-d]pyrimidin-4-yl-L-alanine is unique due to its fused benzofuran and pyrimidine rings, which confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

(2S)-2-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)propanoic acid

InChI

InChI=1S/C13H11N3O3/c1-7(13(17)18)16-12-11-10(14-6-15-12)8-4-2-3-5-9(8)19-11/h2-7H,1H3,(H,17,18)(H,14,15,16)/t7-/m0/s1

InChI Key

RJJYVENWLDQYPA-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC1=NC=NC2=C1OC3=CC=CC=C32

Canonical SMILES

CC(C(=O)O)NC1=NC=NC2=C1OC3=CC=CC=C32

Origin of Product

United States

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